molecular formula C10H12O B3138519 2-(4-Vinylphenyl)ethanol CAS No. 45966-73-2

2-(4-Vinylphenyl)ethanol

Cat. No.: B3138519
CAS No.: 45966-73-2
M. Wt: 148.2 g/mol
InChI Key: TVUARPCSZQNJJZ-UHFFFAOYSA-N
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Description

2-(4-Vinylphenyl)ethanol is an organic compound with the molecular formula C10H12O. It is also known as 4-ethenylbenzeneethanol. This compound is characterized by the presence of a vinyl group attached to a phenyl ring, which is further connected to an ethanol moiety. It is a versatile chemical used in various scientific research applications, particularly in the fields of polymer chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Vinylphenyl)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of 4-vinylbenzyl chloride with sodium borohydride in the presence of a solvent such as tetrahydrofuran (THF). The reaction typically occurs at room temperature and yields this compound as the primary product .

Another method involves the reduction of 4-vinylbenzaldehyde using a reducing agent like lithium aluminum hydride (LiAlH4) in anhydrous ether. This reaction also takes place at room temperature and produces this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes are optimized for efficiency and scalability, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Vinylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-vinylbenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Reduction of this compound can yield 4-vinylphenylethylamine when reacted with ammonia and a reducing agent such as lithium aluminum hydride (LiAlH4).

    Substitution: The vinyl group in this compound can undergo various substitution reactions, such as halogenation or nitration, to form corresponding substituted products.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), ammonia

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: 4-vinylbenzaldehyde

    Reduction: 4-vinylphenylethylamine

    Substitution: Various halogenated or nitrated derivatives of this compound

Scientific Research Applications

2-(4-Vinylphenyl)ethanol has a wide range of applications in scientific research:

    Polymer Chemistry: It is used in the synthesis of self-healing polymers and hydrogels.

    Materials Science: The compound is utilized in the development of advanced materials with unique properties, such as enhanced mechanical strength and responsiveness to environmental stimuli.

    Biomedical Research: this compound is explored for its potential in drug delivery systems and medical adhesives due to its biocompatibility and ability to form stable bonds with biological molecules.

Mechanism of Action

The mechanism of action of 2-(4-Vinylphenyl)ethanol in self-healing polymers involves the formation of dynamic covalent bonds between the vinyl group and other reactive sites in the polymer matrix. These bonds can break and reform in response to external stress, allowing the material to self-repair. The compound’s ability to form stable interactions with biological molecules also makes it suitable for biomedical applications.

Comparison with Similar Compounds

2-(4-Vinylphenyl)ethanol can be compared with other similar compounds, such as:

    4-Vinylphenol: Lacks the ethanol moiety, making it less versatile in forming stable bonds with biological molecules.

    4-Vinylbenzyl Alcohol: Similar structure but with a benzyl group instead of an ethyl group, affecting its reactivity and applications.

    4-Vinylphenylethylamine: Contains an amine group instead of an alcohol group, leading to different chemical properties and applications.

This compound stands out due to its unique combination of a vinyl group and an ethanol moiety, providing versatility in both chemical reactions and applications.

Properties

IUPAC Name

2-(4-ethenylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-9-3-5-10(6-4-9)7-8-11/h2-6,11H,1,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUARPCSZQNJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a VP-MgCl solution as prepared in Example 12 of this section was added a solution of 4.84 g ethylene oxide (0.11 mol) in 50 ml THF. The solution was added via additional funnel over one hour, maintaining the reaction mixture at 0° C. Keep stir at 0° C. for one more hour after the addition was finished. The reaction was then stirred for an additional 1 h at 0° C. 60 ml of 2 M aqueous hydrochloric acid (HCl) solution was added via the addition funnel, maintaining the temperature below 20° C. The reaction was filtered and extracted two times with 100 mL of diethyl ether. The organic phases were combined, dried over MgSO4 and filtered. The diethyl ether was removed by vacuum evaporation at room temperature. 11.2 g white waxy solid, 75.7%). 1H NMR (DMSO-d6): δ 7.20-δ 7.40 (m, 4H, aromatic), δ 6.72 (m, 1H, vinyl), δ 5.75 (d, 1H, vinyl), δ 5.23 (d, 1H, vinyl), δ 4.70 (t, 1H, OH), δ 3.65 (t, 2H, CH2—O), δ 2.72 (t, 2H, CH2—C).
Quantity
4.84 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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